molecular formula C20H22BrN3O4 B11975710 4-(2-(5-BR-2,4-Dimethoxybenzylidene)hydrazino)N-(3-methylphenyl)-4-oxobutanamide CAS No. 302910-37-8

4-(2-(5-BR-2,4-Dimethoxybenzylidene)hydrazino)N-(3-methylphenyl)-4-oxobutanamide

Katalognummer: B11975710
CAS-Nummer: 302910-37-8
Molekulargewicht: 448.3 g/mol
InChI-Schlüssel: NVQTWQSIVWDZPK-WSDLNYQXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-(5-BR-2,4-Dimethoxybenzylidene)hydrazino)N-(3-methylphenyl)-4-oxobutanamide is a synthetic organic compound that belongs to the class of hydrazones. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(5-BR-2,4-Dimethoxybenzylidene)hydrazino)N-(3-methylphenyl)-4-oxobutanamide typically involves the condensation reaction between 5-BR-2,4-dimethoxybenzaldehyde and hydrazine derivatives. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol under reflux conditions. The resulting hydrazone is then reacted with N-(3-methylphenyl)-4-oxobutanamide to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-(5-BR-2,4-Dimethoxybenzylidene)hydrazino)N-(3-methylphenyl)-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

4-(2-(5-BR-2,4-Dimethoxybenzylidene)hydrazino)N-(3-methylphenyl)-4-oxobutanamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(2-(5-BR-2,4-Dimethoxybenzylidene)hydrazino)N-(3-methylphenyl)-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(2-(5-BR-2,4-Dimethoxybenzylidene)hydrazino)N-(3-methylphenyl)-4-oxobutanamide: can be compared with other hydrazone derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties. These unique features make it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

302910-37-8

Molekularformel

C20H22BrN3O4

Molekulargewicht

448.3 g/mol

IUPAC-Name

N'-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylideneamino]-N-(3-methylphenyl)butanediamide

InChI

InChI=1S/C20H22BrN3O4/c1-13-5-4-6-15(9-13)23-19(25)7-8-20(26)24-22-12-14-10-16(21)18(28-3)11-17(14)27-2/h4-6,9-12H,7-8H2,1-3H3,(H,23,25)(H,24,26)/b22-12+

InChI-Schlüssel

NVQTWQSIVWDZPK-WSDLNYQXSA-N

Isomerische SMILES

CC1=CC(=CC=C1)NC(=O)CCC(=O)N/N=C/C2=CC(=C(C=C2OC)OC)Br

Kanonische SMILES

CC1=CC(=CC=C1)NC(=O)CCC(=O)NN=CC2=CC(=C(C=C2OC)OC)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.